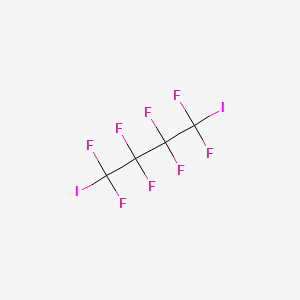

![molecular formula C14H21NO B1294372 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine CAS No. 103153-27-1](/img/structure/B1294372.png)

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

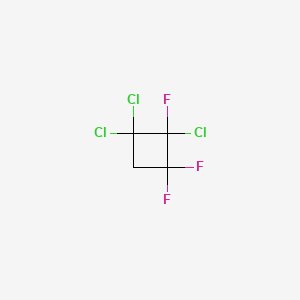

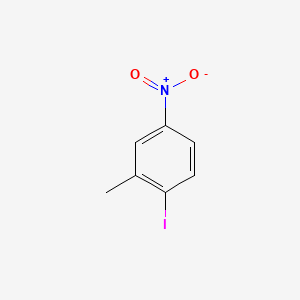

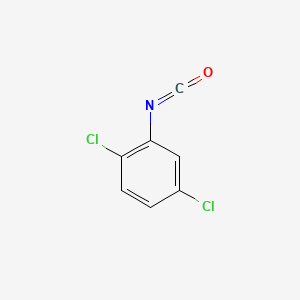

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine is a compound that features a cyclohexane moiety linked to a phenyl group through an ether linkage, with an ethanamine substituent on the phenyl ring. This structure is related to the bis(ether amine) III-A mentioned in the first paper, which contains a cyclohexane cardo group and is used as a monomer for the synthesis of polyimides . The compound's relevance in the field of organic chemistry and materials science is due to its potential use in creating polymers with specific physical properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with other chemical entities to form complex structures. For instance, the bis(ether amine) III-A is synthesized and used as a monomer to prepare polyimides with commercial dianhydrides . The process includes the formation of intermediate poly(amic acid)s, which are then converted into polyimides through thermal or chemical cyclodehydration. The synthesis of such compounds is crucial for the development of materials with desirable thermal and mechanical properties.

Molecular Structure Analysis

The molecular structure of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine can be inferred to have a polarized pi-electron density due to the presence of an amine group, similar to the polarization observed in the title compound of the second paper . The cyclohexane ring is likely to adopt a conformation that is influenced by its substituents, as seen in the unsymmetrical half-chair conformation of the cyclohexane ring in the second paper's compound . The molecular structure plays a significant role in the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds with amine groups can undergo various chemical reactions. For example, primary aromatic amines react with 2-hydroxy-1-phenyl-cyclobuten-3.4-dione to form cyclobutenediylium-diolates, as described in the third paper . Similarly, 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine could potentially participate in reactions with electrophiles or act as a nucleophile due to the presence of the amine group. The reactivity of such compounds is essential for their application in synthesizing new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine can be related to those of similar compounds. For instance, the polyimides synthesized from bis(ether amine) III-A exhibit good film-forming ability, thermal stability, and tensile properties . These properties are influenced by the molecular structure, such as the rigidity imparted by the cyclohexane cardo group and the flexibility provided by the ether linkage. Understanding these properties is vital for the practical application of the compound in various industries.

properties

IUPAC Name |

1-(4-cyclohexyloxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJBVFBJOXZBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908218 |

Source

|

| Record name | 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine | |

CAS RN |

103153-27-1 |

Source

|

| Record name | Benzylamine, p-(cyclohexyloxy)-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103153271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.